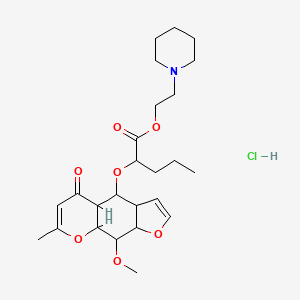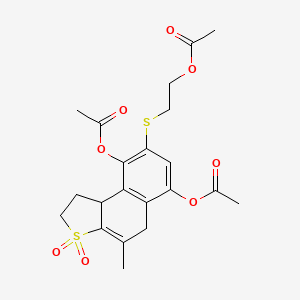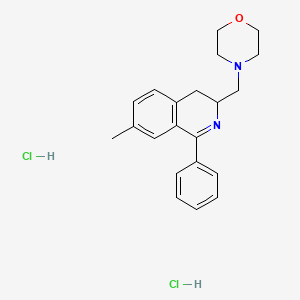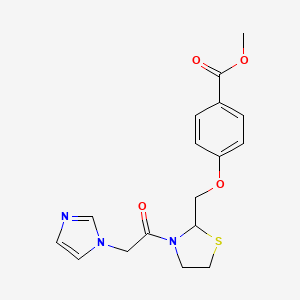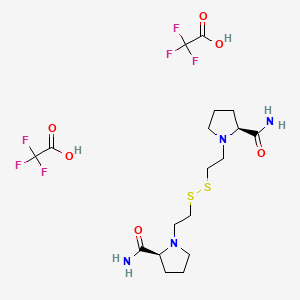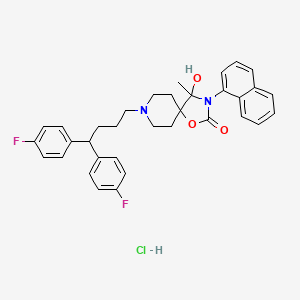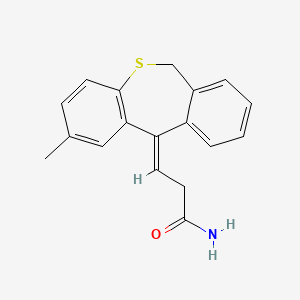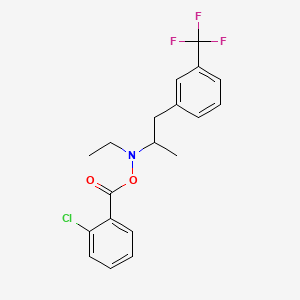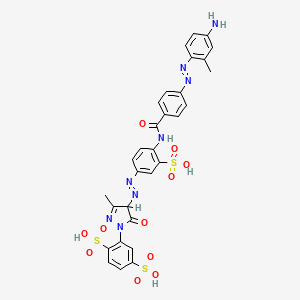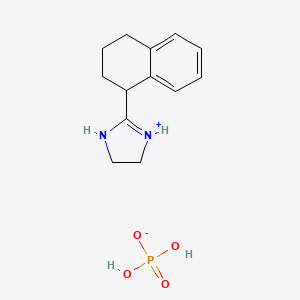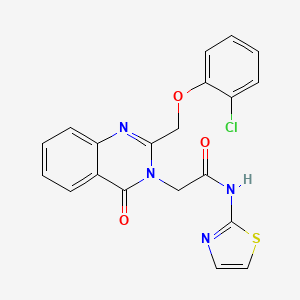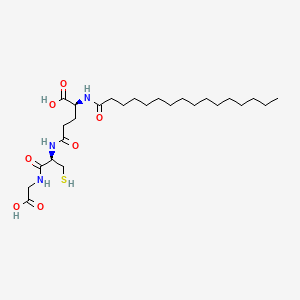
Glutathione palmitamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutathione palmitamide is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is characterized by the addition of a palmitoyl group to the glutathione molecule, enhancing its lipophilicity. Glutathione itself is known for its critical role in maintaining cellular redox balance, detoxifying harmful substances, and supporting immune function. The palmitoyl modification potentially broadens its applications, particularly in lipid environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glutathione palmitamide typically involves the acylation of glutathione with palmitoyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product. The reaction conditions often include an organic solvent like dichloromethane and are performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may utilize enzymatic methods to achieve higher specificity and yield. Enzymes such as lipases can catalyze the esterification of glutathione with palmitic acid under mild conditions, making the process more environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions: Glutathione palmitamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The palmitoyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of glutathione disulfide.
Reduction: Regeneration of the reduced form of this compound.
Substitution: Formation of various acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Glutathione palmitamide has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cellular signaling and redox regulation.
Medicine: Explored for its potential in drug delivery systems due to its enhanced lipophilicity, which allows it to integrate into lipid membranes more effectively.
Industry: Utilized in the formulation of cosmetics and skincare products for its antioxidant properties.
Wirkmechanismus
The mechanism of action of glutathione palmitamide involves its ability to modulate redox balance within cells. The palmitoyl group enhances its integration into lipid membranes, allowing it to exert its antioxidant effects more efficiently in lipid-rich environments. It targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing them and preventing cellular damage. Additionally, it can modulate signaling pathways involved in inflammation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Glutathione: The parent compound, known for its antioxidant properties.
N-Acetylcysteine: A precursor to glutathione, used to replenish intracellular glutathione levels.
Lipoic Acid: Another antioxidant that can regenerate glutathione and other antioxidants.
Uniqueness: Glutathione palmitamide’s uniqueness lies in its enhanced lipophilicity due to the palmitoyl group. This modification allows it to interact more effectively with lipid membranes, making it particularly useful in applications where membrane integration is crucial, such as drug delivery and lipid-based formulations.
Eigenschaften
CAS-Nummer |
110995-58-9 |
|---|---|
Molekularformel |
C26H47N3O7S |
Molekulargewicht |
545.7 g/mol |
IUPAC-Name |
(2S)-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C26H47N3O7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(30)28-20(26(35)36)16-17-23(31)29-21(19-37)25(34)27-18-24(32)33/h20-21,37H,2-19H2,1H3,(H,27,34)(H,28,30)(H,29,31)(H,32,33)(H,35,36)/t20-,21-/m0/s1 |
InChI-Schlüssel |
OPZUFCSODCAIIR-SFTDATJTSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


